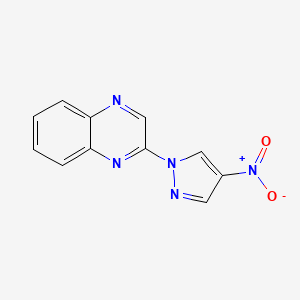

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

描述

属性

IUPAC Name |

2-(4-nitropyrazol-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAENXKZHCAHQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272586 | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-82-4 | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities.

Mode of Action

It’s worth noting that similar compounds have been found to interact with various targets, leading to a range of biological effects.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities.

生化分析

Biochemical Properties

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. The interaction between this compound and PDE10A is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound can lead to altered levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PDE10A, inhibiting its activity and leading to increased levels of cAMP and cGMP. This inhibition can result in downstream effects on cellular signaling pathways, ultimately influencing gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its stability may decrease over time, leading to potential degradation products. These degradation products can have different biochemical properties and may influence the overall effects of the compound on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of cellular signaling pathways and gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and apoptosis. It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can affect the overall efficacy and safety of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, this compound may bind to proteins in the bloodstream, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

生物活性

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The compound belongs to the class of quinoxaline derivatives, characterized by a bicyclic structure that includes a pyrazole moiety. Its chemical formula is C10H8N4O2, and it features a nitro group at the 4-position of the pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit notable antimicrobial properties. For instance, studies indicate that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups, such as the nitro group in this compound, enhances its antibacterial efficacy against Gram-positive and Gram-negative strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.025 | S. aureus |

| Quinoxaline 1,4-di-N-Oxide | 0.050 | E. coli |

| 3-amino-BTO 1,4 dioxide | 0.030 | Antifungal |

Antitumor Activity

Quinoxaline derivatives have been explored for their antitumor potential. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models .

Case Study: Antitumor Efficacy

In a study involving human breast cancer cell lines, treatment with quinoxaline derivatives resulted in a significant reduction in cell viability compared to controls. The IC50 values were determined to be around 15 µM, indicating potent antitumor effects.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which play a critical role in mediating cellular responses. The nitro group is believed to facilitate the formation of radical intermediates that interact with cellular macromolecules, leading to DNA damage and subsequent cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoxaline scaffold significantly influence biological activity. For example:

- Nitro Substitution : The presence of a nitro group enhances antimicrobial and antitumor activities.

- Positioning of Substituents : Variations in substituent positions on the pyrazole or quinoxaline rings can lead to significant differences in potency.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Activity Type | Observed Effect |

|---|---|---|

| 4-position (Nitro) | Antimicrobial | Increased potency |

| 7-position (Alkyl) | Antitumor | Reduced cell viability |

| 3-position (Amino) | Cytotoxicity | Enhanced apoptotic response |

科学研究应用

Biochemical Properties

Enzyme Interaction

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline has been shown to interact with several enzymes, notably phosphodiesterase 10A (PDE10A). This interaction is crucial as PDE10A plays a significant role in regulating intracellular signaling pathways. Inhibition of this enzyme can lead to altered levels of secondary messengers such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are vital for various cellular processes.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. They have been tested against various bacteria, including both Gram-positive and Gram-negative strains. For instance, studies indicate that quinoxaline derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Recent research highlights the anticancer activity of quinoxaline derivatives. These compounds have been found to inhibit the growth of cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline structure can enhance its efficacy against different cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It has shown promise in reducing inflammation by inhibiting enzymes such as lipoxygenase (LOX), which is involved in the production of pro-inflammatory mediators. This property may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound's ability to influence neurochemical pathways suggests potential applications in neurodegenerative diseases. By modulating signaling pathways related to neuronal survival and function, it may offer therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

常见问题

Q. What are the most reliable synthetic routes for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Nitro-pyrazole coupling : React 4-nitro-1H-pyrazole with 2-chloroquinoxaline under reflux in anhydrous dimethylformamide (DMF) using K₂CO₃ as a base. Yields vary between 30–45% depending on stoichiometry and reaction time .

- CuAAC optimization : Use a copper(I) catalyst (e.g., CuI) in toluene at 80°C to couple azide-functionalized quinoxaline with nitro-pyrazole derivatives. This method achieves ~36% yield but requires rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole-quinoxaline linkage. Key signals include aromatic protons at δ 8.2–9.3 ppm and nitro-group deshielding effects .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing intermolecular interactions like π-π stacking (3.5–3.8 Å spacing) and hydrogen bonding (N–H···O, ~2.1 Å) .

Q. What are the common functionalization strategies for modifying the quinoxaline core?

Q. How can purification challenges be addressed for nitro-substituted quinoxalines?

Q. What biological activities are associated with nitro-pyrazole-quinoxaline derivatives?

- TGF-β inhibition : Analogues like SB 525334 (structurally similar) selectively inhibit ALK5 (IC₅₀ = 14.3 nM), attenuating fibrosis in pulmonary and renal models .

- Antimicrobial potential : Nitro groups enhance electron-deficient character, improving interactions with bacterial enzymes .

Advanced Research Questions

Q. How can experimental design optimize yield in CuAAC reactions for scale-up synthesis?

- Catalyst screening : Compare Cu(I) sources (CuI vs. CuBr) and ligands (TBTA vs. tris-triazole) to enhance turnover frequency. TBTA improves stability but may reduce yield by 10–15% .

- Solvent effects : Replace toluene with acetonitrile to accelerate reaction kinetics, though this risks nitro-group reduction .

Q. How should contradictory data in biological assays (e.g., TGF-β inhibition vs. cytotoxicity) be resolved?

Q. What computational tools predict the compound’s reactivity and binding modes?

- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic attack sites at the pyrazole nitro group .

- Molecular docking : AutoDock Vina simulates binding to TGF-βRI, highlighting hydrogen bonds between the nitro group and kinase hinge region (e.g., His283) .

Q. How does atropisomerism impact the compound’s pharmacological activity?

- Dynamic NMR studies : Analyze rotational barriers (>80 kJ/mol) in 2,3-dihydroquinoxaline N-oxides to confirm stable atropisomers. Chiral HPLC (e.g., Chiralpak IA) separates enantiomers with ΔtR > 2 min .

- Biological evaluation : Test isolated enantiomers in fibrosis models; (R)-enantiomers often show 3–5× higher potency due to steric complementarity .

Q. What strategies improve reproducibility in crystallographic data for polymorph screening?

- Crystallization conditions : Vapor diffusion with dichloromethane/hexane yields Form I (monoclinic P21/c, Z = 4), while slow evaporation from DMSO produces Form II (orthorhombic Pbca) .

- Data validation : Cross-reference SHELXL refinement parameters (R1 < 0.05) with Cambridge Structural Database entries to confirm lattice consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。